2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate
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Overview
Description
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate involves several steps:
Starting Materials: The synthesis typically begins with phenoxyethanol and piperidine.
Reaction Conditions: The reaction involves the esterification of phenoxyethanol with 3-(piperidin-1-yl)but-2-enoic acid under acidic conditions.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the esterification process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products.
Chemical Reactions Analysis
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as halides or amines replace the phenoxy group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific structure and functional groups
Comparison with Similar Compounds
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate can be compared with other piperidine derivatives:
Properties
CAS No. |
60359-48-0 |
---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-phenoxyethyl 3-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-15(18-10-6-3-7-11-18)14-17(19)21-13-12-20-16-8-4-2-5-9-16/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
InChI Key |
DLPPWXKSQPGIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCOC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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